![molecular formula C10H16N2 B2424566 2-(aminomethyl)-N,N,5-trimethylaniline CAS No. 1247238-62-5](/img/structure/B2424566.png)
2-(aminomethyl)-N,N,5-trimethylaniline
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Description
2-(aminomethyl)-N,N,5-trimethylaniline, also known as TMA, is an organic compound that has been extensively studied due to its unique properties and potential applications in various fields. TMA is a colorless, crystalline solid that is soluble in water and organic solvents. It is a tertiary amine that contains three methyl groups and an amino group attached to an aromatic ring.
Scientific Research Applications
Applications in Metal Complex Formation
Metal Complexes and Ligands : 2-Aminomethyl-N,N,5-trimethylaniline is used in forming crystalline metal complexes with metals like Li, Mg, Ca, Sr, Ba, Sn, and Pb. These complexes involve the creation of new chelating N,N'-dianionic ligands, showcasing the compound's versatility in complex formation and potential applications in various chemical and industrial processes (Caro et al., 2011).
In Synthesis and Chemical Reactions
Carboxyl Protecting Group : The compound serves as a precursor in the synthesis of the 2-trimethylsilylethyl residue, a selectively cleavable carboxyl protecting group, beneficial in peptide synthesis. This showcases its potential in facilitating complex organic synthesis procedures (Sieber, 1977).
Cyclization and Bromination : It is utilized in the cyclization of N-(2,4,6-trimethylphenyl)-β-alanines to form derivatives of tetrahydropyridone, dihydropyrimidinedione, and 4-carboxy-2-pyrrolidinone. Also, the compound is involved in bromination processes, indicating its role in complex organic transformations and synthesis (Mickevičius & Patupaite, 2000).
Aminomethylation of Fullerene : The compound is involved in photoreactions with C60, leading to aminomethyl-1,2-dihydrofullerenes. This process highlights its role in the generation of novel compounds, potentially useful in materials science and nanotechnology (Lim et al., 2016).
In Bioactive Compound Synthesis
Chiral Vicinal Diamines Synthesis : The compound is implicated in the copper-catalyzed alkene diamination, leading to the synthesis of chiral 2-aminomethyl indolines and pyrrolidines. These products are essential in catalytic asymmetric reactions and as components of bioactive compounds, underscoring its importance in medicinal chemistry (Turnpenny & Chemler, 2014).
Aminomethylenediphosphonates Derivatives : It's involved in the synthesis of N,N-disubstituted aminomethylenediphosphonates, analogs of amino acids and natural pyrophosphates, indicative of its role in creating ligands and biologically active substances with diverse properties (Prishchenko et al., 2012).
properties
IUPAC Name |
2-(aminomethyl)-N,N,5-trimethylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-8-4-5-9(7-11)10(6-8)12(2)3/h4-6H,7,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNGZNBZHCLBNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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